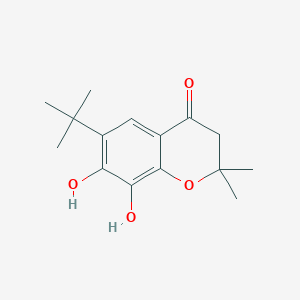
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one" is a derivative of the chromene family, which is known for its diverse biological activities. Chromene derivatives have been extensively studied due to their potential applications in medicinal chemistry and material science. The tert-butyl group attached to the chromene core in the 6-position is a common structural motif that can influence the physical and chemical properties of the molecule .
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various synthetic routes. One such method involves a one-pot synthesis using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, which includes a domino process of Michael addition, intramolecular aldol reaction, oxidative aromatization, and lactonization . Another approach for synthesizing a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, involves the condensation of (3E)-2-oxo-4-phenylbut-3-enoate methyl ester with 4-tert-butylphenol, followed by cyclodehydration and aqueous hydrolysis in the presence of AuCl3/3AgOTf . These methods highlight the versatility and adaptability of synthetic strategies to obtain chromene derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one reveals the orientation of the tert-butyl group in relation to the chromene ring system and the presence of weak C—H⋯O hydrogen bonds that stabilize the structure in the solid state . Similarly, X-ray crystallographic analysis of related compounds provides insights into the molecular conformation and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecule .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, which are essential for further functionalization and application in the synthesis of complex molecules. The presence of reactive sites such as hydroxyl groups and the chromene core allows for a range of transformations, including condensation reactions to form Schiff bases, as well as cyclodehydration and hydrolysis steps . These reactions are crucial for the modification of the chromene scaffold and the introduction of new functional groups that can enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by the substituents attached to the core structure. The tert-butyl group, for example, can impart steric bulk and affect the solubility and crystallinity of the compound. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can influence the melting point, boiling point, and stability of the compound. Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize these compounds and provide information about their chemical environment . Additionally, thermal analysis and density functional theory (DFT) calculations can be employed to understand the stability and electronic properties of these molecules .
Propriétés
IUPAC Name |
6-tert-butyl-7,8-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-14(2,3)9-6-8-10(16)7-15(4,5)19-13(8)12(18)11(9)17/h6,17-18H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFBQMOFGAMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C(=C2O1)O)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



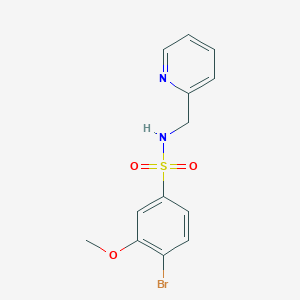
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)
![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
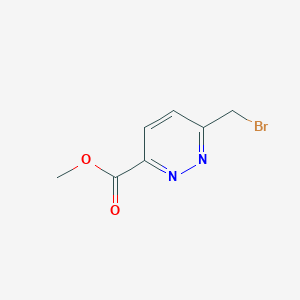
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
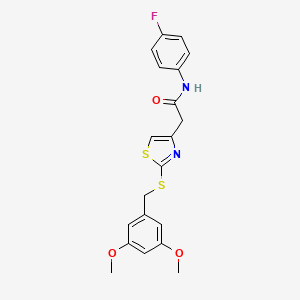
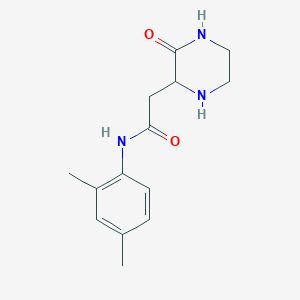

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)